molecular formula C11H14ClFN2 B11779046 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B11779046
M. Wt: 228.69 g/mol
InChI Key: CMLICXZTWSTRQQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine is a pyrrolidine-based compound featuring a 5-chloro-2-fluorobenzyl substituent. The pyrrolidine nucleus is a versatile scaffold in medicinal chemistry due to its conformational flexibility, which enhances binding affinity to biological targets . The benzyl group, substituted with chlorine and fluorine at specific positions, likely modulates electronic and steric properties, influencing pharmacokinetic and pharmacodynamic profiles. Pyrrolidin-3-amine derivatives are explored for diverse therapeutic applications, including antimicrobial agents and central nervous system (CNS) receptor modulators .

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c12-9-1-2-11(13)8(5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2

InChI Key

CMLICXZTWSTRQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidin-3-amine

Pyrrolidin-3-amine serves as a nucleophile in alkylation reactions with 5-chloro-2-fluorobenzyl halides (e.g., bromide or chloride). This method leverages the reactivity of amines toward electrophilic aryl groups.

Example Protocol (adapted from similar syntheses in):

  • Reactants : Pyrrolidin-3-amine, 5-chloro-2-fluorobenzyl bromide, base (e.g., K₂CO₃).

  • Conditions : Dichloromethane (DCM) or THF, room temperature, 12–24 hours.

  • Purification : Column chromatography (EtOAc/hexane gradient).

Mechanistic Insight : The amine attacks the electrophilic carbon in the benzyl halide, forming a C–N bond. The electron-withdrawing Cl and F substituents enhance the electrophilicity of the benzyl carbon, facilitating the reaction.

Reductive Amination

This method involves converting a ketone intermediate to an amine via reductive amination with 5-chloro-2-fluorobenzylamine.

Example Protocol (based on):

  • Reactants : Pyrrolidin-3-one, 5-chloro-2-fluorobenzylamine, reducing agent (e.g., NaBH(OAc)₃).

  • Conditions : AcOH/THF, room temperature, 24 hours.

  • Yield : Typically 70–85% after purification.

Advantages : Avoids the need for pre-synthesized benzyl halides, enabling direct coupling of amines and ketones.

Key Intermediates and Reagents

Intermediate Synthesis Method Reference
5-Chloro-2-fluorobenzyl bromideBromination of 2-fluorotoluene
Pyrrolidin-3-oneCyclization of γ-aminobutyric acid derivatives
5-Chloro-2-fluorobenzylamineReduction of nitrobenzyl chloride

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Steric Hindrance : The 5-chloro-2-fluorobenzyl group’s bulky substituents may slow alkylation kinetics.

  • Solution : Use polar aprotic solvents (e.g., DMF) or transition metal catalysts (e.g., Pd) to enhance reactivity.

Regioselectivity

The fluorine and chlorine substituents direct electrophilic substitution to specific positions. Ensuring the correct regiochemistry during benzyl halide synthesis is critical.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
AlkylationHigh purity, scalableRequires benzyl halide synthesis60–75%
Reductive AminationDirect coupling, fewer stepsSensitivity to reducing agents70–85%

Case Studies from Analogous Compounds

Synthesis of 3-Amino-1-(4-Chloro-2-Fluorophenyl)pyrrolidin-2-one

Reported in, this compound was synthesized via alkylation of pyrrolidinone with 4-chloro-2-fluorobenzyl bromide. Key steps:

  • Alkylation : Pyrrolidinone + benzyl bromide in DCM/K₂CO₃.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

  • Yield : 95% purity after recrystallization.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

In, pyrrolidine cores were coupled with aryl groups via Pd-catalyzed cross-coupling. This method could be adapted for 5-chloro-2-fluorobenzyl groups using Pd₂(dba)₃/Xantphos .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under mild conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.
    Reagents : R-X (alkyl halide), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
    Product : R-NH-(pyrrolidin-3-amine)\text{R-NH-(pyrrolidin-3-amine)}.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).
    Reagents : R-COCl, base (e.g., Et₃N), CH₂Cl₂.
    Product : R-C(O)-NH-(pyrrolidin-3-amine)\text{R-C(O)-NH-(pyrrolidin-3-amine)}.

Table 1: Representative Alkylation/Acylation Reactions

Reaction TypeReagentConditionsProduct YieldSource
AlkylationCH₃IK₂CO₃, DMF, 25°C78%
AcylationAcetyl chlorideEt₃N, CH₂Cl₂85%

Oxidation and Reduction

The amine group and aromatic system participate in redox reactions:

  • Oxidation : The primary amine is oxidized to a nitro group using KMnO₄ under acidic conditions.
    Reagents : KMnO₄, H₂SO₄, H₂O.
    Product : NO2\text{NO}_2-substituted pyrrolidine derivative.

  • Reduction : The aromatic chloro/fluoro substituents remain inert, but the amine can be reduced (e.g., via catalytic hydrogenation) under high-pressure H₂.
    Reagents : H₂ (1–3 atm), Pd/C, ethanol.
    Product : NH2\text{NH}_2-pyrrolidine (if further reducible groups exist).

Table 2: Oxidation/Reduction Outcomes

ReactionReagentConditionsKey ObservationSource
OxidationKMnO₄, H₂SO₄60°C, 4 hNitro group formation
ReductionH₂, Pd/C25°C, 24 hAmine deprotection

Ring-Opening and Cyclization

The pyrrolidine ring can undergo controlled ring-opening in the presence of Lewis acids (e.g., Ni(ClO₄)₂), enabling access to γ-amino esters or lactams . For example:

  • Ring-Opening : Reaction with NaN₃ in DMF yields azide intermediates .
    Reagents : NaN₃, DMF, 80°C.
    Product : N3\text{N}_3-substituted linear amine.

  • Cyclization : The azide intermediate undergoes Huisgen cycloaddition with alkynes to form triazoles .
    Reagents : CuBr, Cs₂CO₃, alkyne.
    Product : Triazole-pyrrolidine hybrids.

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor to bioactive pyrrolidin-2-ones via lactamization (e.g., with acetic acid in toluene) .

  • Biological Relevance : Analogous fluorobenzyl-pyrrolidine derivatives show inhibitory activity against COX-2 and iNOS enzymes .

  • Chiral Synthesis : Optically active forms retain configuration during nucleophilic substitutions (S_N2 mechanism) .

Scientific Research Applications

Chemical Properties and Structure

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a chlorofluorobenzyl group. This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine. In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown inhibition rates against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells.

Cell Line Inhibition Rate (%) Reference
PC3Up to 64.20
K562Up to 37.80
HeLaUp to 48.25
A549Up to 40.78

The preliminary structure–activity relationship indicates that the presence of the pyrrolidine moiety may enhance the compound's ability to interact with cellular targets involved in tumor growth.

Insecticidal and Antifungal Properties

Research has also explored the insecticidal and antifungal properties of related compounds. For example, derivatives of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine have been tested for their efficacy against various agricultural pests and pathogens.

Target Organism Activity Concentration (μg/ml) Reference
Spodoptera frugiperdaModerate insecticidal500
Mythimna separataModerate insecticidal500
Botrytis cinereaExcellent antifungal50
Sclerotinia sclerotiorumGood antifungal50

These findings suggest that this compound could serve as a lead structure for developing new agrochemicals aimed at managing crop diseases and pests, potentially reducing reliance on traditional pesticides.

Synthesis Methodologies

The synthesis of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the pyrrolidine ring.
  • Introduction of the chlorofluorobenzyl substituent via nucleophilic substitution or coupling reactions.
  • Purification and characterization using techniques like NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine include compounds with variations in the benzyl substituent, halogen positioning, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Key References
1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine 5-Cl, 2-F on benzyl; pyrrolidin-3-amine ~254.7 (calc.) Not explicitly reported; inferred from analogs N/A
LY2389575 (3S)-1-(5-bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine 469.9 mGlu2/3 receptor NAM (negative allosteric modulator)
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-NO₂ on benzyl; chiral center 294.18 Research use (safety data available)
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride 2-F benzoyl instead of benzyl 244.7 Not reported; structural analog
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-amine hydrochloride 2-Cl, 6-F on benzyl; chiral center 277.16 Not reported; potential CNS targeting
1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine Quinoxaline core; 2-F-phenyl substituent ~349.8 (calc.) Antibacterial activity (Bacillus, E. coli)

Substituent Effects on Pharmacological Properties

  • Benzyl vs. Benzoyl : Replacing the benzyl group with a benzoyl moiety (as in ) introduces a ketone, altering hydrogen-bonding capacity and metabolic stability.
  • Chirality : Enantiomeric forms (e.g., (R)- and (S)-isomers in ) can exhibit distinct binding affinities, as seen in CNS-targeted drugs.

Biological Activity

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine is a compound of increasing interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine has been studied for various pharmacological effects, including:

  • Antitumor Activity : Some derivatives of pyrrolidine compounds have shown significant antitumor effects. For instance, related compounds have been evaluated against various cancer cell lines with promising IC50 values indicating their potential as anticancer agents .
  • Antimicrobial Activity : Research indicates that compounds containing a pyrrolidine moiety exhibit antimicrobial properties. Studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Pyrrolidine derivatives have been investigated for their effects on the central nervous system, suggesting potential applications in treating neurological disorders .

The mechanisms through which 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Certain studies suggest that compounds with a similar structure can inhibit specific enzymes involved in cancer progression or bacterial resistance mechanisms .
  • Receptor Binding : Compounds in the pyrrolidine class often interact with neurotransmitter receptors, which may explain their neuropharmacological activities .

Antitumor Activity Case Study

A study evaluating the antitumor activity of pyrrolidine derivatives found that 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine exhibited significant cytotoxicity against the MDA-MB231 breast cancer cell line with an IC50 value of 42.5 µg/mL. This suggests a strong potential for further development as an anticancer agent .

Antimicrobial Activity Case Study

In another investigation, derivatives similar to 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine were tested against multiple bacterial strains. The compound showed effective inhibition against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTest System/ModelIC50/MIC ValueReference
AntitumorMDA-MB231 Cell Line42.5 µg/mL
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
NeuropharmacologicalVarious CNS ModelsNot specified

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine to maximize yield and purity?

  • Methodological Answer : Multi-step synthesis protocols involving nucleophilic substitution and reductive amination are recommended. For example, use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing the 5-chloro-2-fluorobenzyl group to the pyrrolidine scaffold. Optimize solvent choice (e.g., THF or DMF) and temperature (80–120°C) based on precursor solubility. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Reaction monitoring with TLC and HPLC is critical . Statistical Design of Experiments (DoE) can systematically identify key parameters (e.g., molar ratios, reaction time) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm regiochemistry of the benzyl and amine groups. IR spectroscopy verifies NH stretching (3200–3400 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols should be followed when handling 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-amine in laboratory settings?

  • Methodological Answer : Adopt GBZ 2.1—2007 standards for airborne exposure limits. Use fume hoods for synthesis steps involving volatile intermediates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict and optimize synthesis pathways?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Couple this with ICReDD’s reaction path search methods to narrow down optimal conditions (e.g., solvent polarity, catalyst loading). Validate predictions via small-scale experiments, then use feedback loops to refine computational models. For example, simulate amine group reactivity under varying pH conditions to guide experimental pH adjustments .

Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in the reactivity of derivatives?

  • Methodological Answer : When experimental yields diverge from computational predictions, conduct sensitivity analysis on input parameters (e.g., solvent dielectric constant, steric effects). Use machine learning (ML) to identify overlooked variables (e.g., trace moisture in solvents). Cross-validate with isotopic labeling (e.g., 15N^{15}N-pyrrolidine) to track reaction pathways. Case studies show that hybrid computational-experimental workflows reduce trial-and-error iterations by 40% .

Q. How can advanced statistical DoE improve understanding of parameters influencing stereoselectivity?

  • Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, chiral catalyst loading). Response surface methodology (RSM) maps interactions between parameters. For example, a Central Composite Design (CCD) revealed that enantiomeric excess in pyrrolidine derivatives depends nonlinearly on catalyst concentration and reaction time. Optimize conditions using Pareto charts to prioritize significant factors .

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